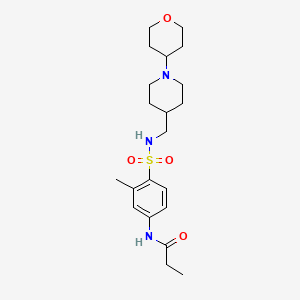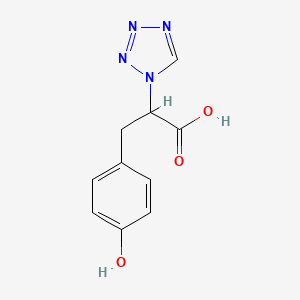
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid, also known as HPP-4382, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole derivative that has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Polymer Modification and Medical Applications :
- Aly & El-Mohdy (2015) demonstrated the use of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in the modification of polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Coordination Polymers and Their Properties :
- Li (2012) synthesized a tetrazole-based Zn coordination polymer using 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid. This compound displayed interesting properties like second harmonic generation activity and luminescent behavior, indicating its potential in material science applications (Li, 2012).
Antibacterial and Antifungal Activities :
- Pansare et al. (2019) explored the antibacterial and antifungal activities of derivatives of 3-(4-hydroxyphenyl)propanoic acid, demonstrating significant activity against various bacterial and fungal strains. This suggests its utility in developing new antimicrobial agents (Pansare et al., 2019).
Synthesis of Novel Chemical Compounds :
- Wang et al. (2012) utilized 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in synthesizing N-heterocyclic molecules with protogenic proton conductivity, relevant in the development of proton exchange membranes (Wang et al., 2012).
Environmental and Biological Applications :
- Spivack, Leib, & Lobos (1994) investigated the metabolism of bisphenol A by bacteria, where 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid played a role in understanding the novel metabolic pathways. This research is significant for environmental science and biodegradation studies (Spivack, Leib, & Lobos, 1994).
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRFEBXGLILKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

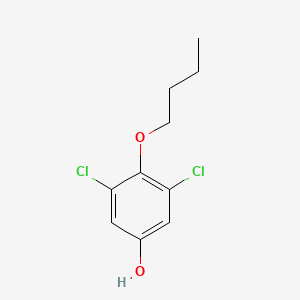
![Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B2807569.png)
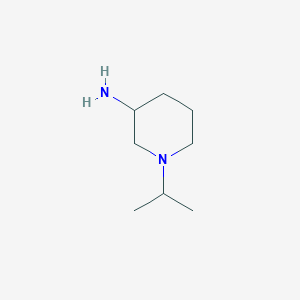
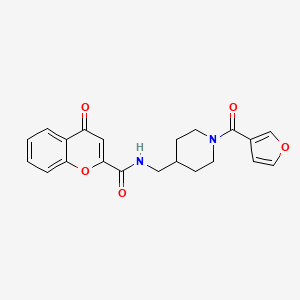
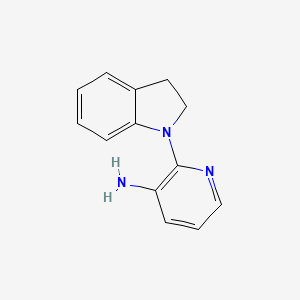
![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)
![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

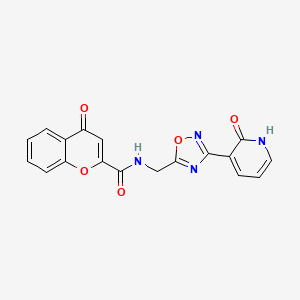
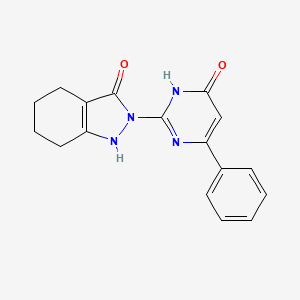
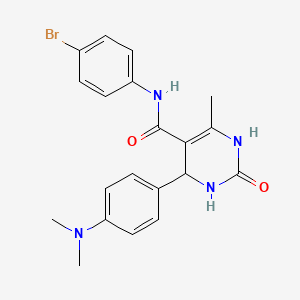
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
